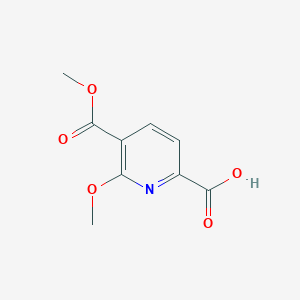
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyanoethyl group, and an acetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.
Amidation: The resulting intermediate is reacted with 2-cyanoethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, or covalent bonds with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2-cyanoethyl)acetamide
- 2-((1-(1h-Pyrazol-1-yl)methyl)amino)-N-(2-cyanoethyl)acetamide
- 2-((1-(1h-Pyrazol-1-yl)butan-2-yl)amino)-N-(2-cyanoethyl)acetamide
Uniqueness
The uniqueness of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide |
InChI |
InChI=1S/C11H17N5O/c1-10(9-16-7-3-6-15-16)14-8-11(17)13-5-2-4-12/h3,6-7,10,14H,2,5,8-9H2,1H3,(H,13,17) |
InChI Key |
NGORGGAZEKRBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


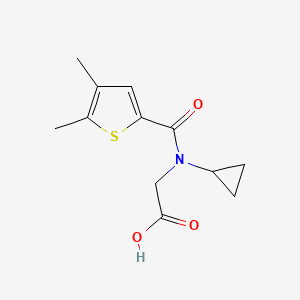
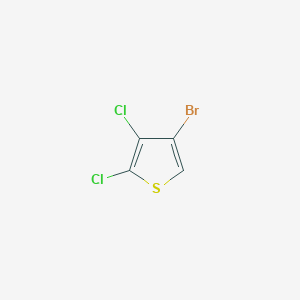
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)


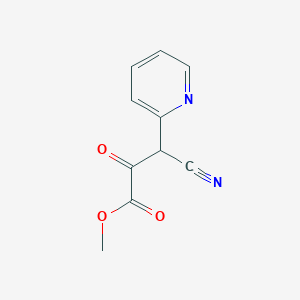

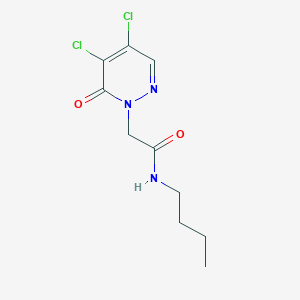

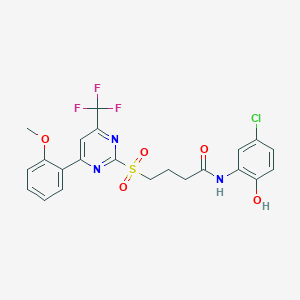
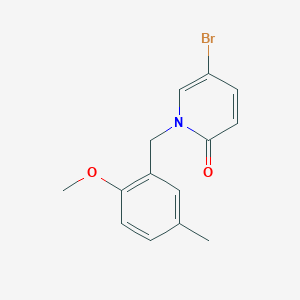
![2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)

